molecular formula C6H10N2O B150763 (1,3-Dimethyl-1H-pyrazol-5-yl)methanol CAS No. 57012-20-1

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Cat. No. B150763
Key on ui cas rn: 57012-20-1
M. Wt: 126.16 g/mol
InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N
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Patent
US09249160B2

Procedure details

CBr4 (4.7 g, 14.2 mmol) was added to a solution of (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.2 g, 9.5 mmol) and triphenylphosphine (3.7 g, 14.2 mmol) in THF (20 mL) at 0° C. and the resulting mixture was stirred for approximately 2 h at rt. After concentration in vacuo purification by column chromatography eluting with 2% EtOAc in hexane yielded the title compound (1.31 g, 6.93 mmol).
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.[CH3:6][N:7]1[C:11](CO)=[CH:10][C:9]([CH3:14])=[N:8]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:5][CH2:1][C:11]1[N:7]([CH3:6])[N:8]=[C:9]([CH3:14])[CH:10]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1N=C(C=C1CO)C
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for approximately 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
in vacuo purification by column chromatography
WASH
Type
WASH
Details
eluting with 2% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC(=NN1C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.93 mmol
AMOUNT: MASS 1.31 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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